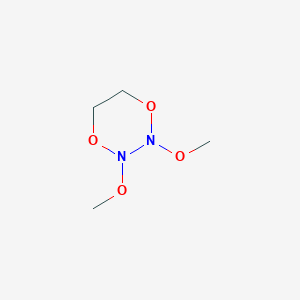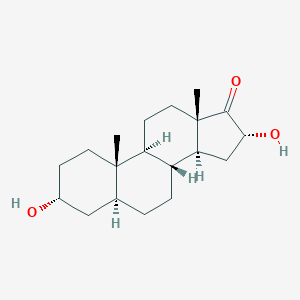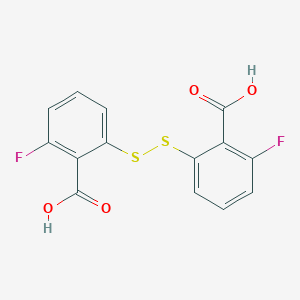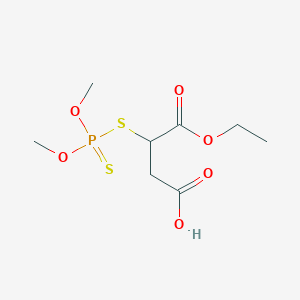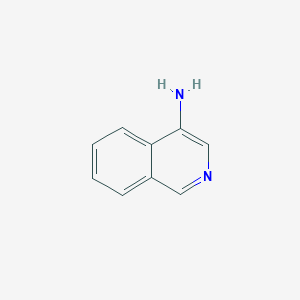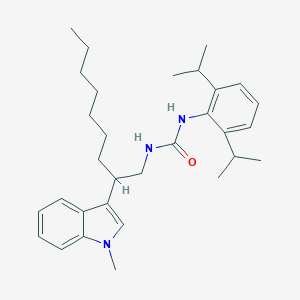
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea, commonly known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a multi-kinase inhibitor that has been shown to have potent anti-tumor activity in preclinical studies.
作用机制
BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in cancer cell growth and proliferation. It inhibits the RAF/MEK/ERK pathway, which is involved in cell proliferation and survival. It also inhibits the VEGF pathway, which is involved in angiogenesis, and the PDGF pathway, which is involved in tumor cell migration and invasion. By targeting these pathways, BAY 43-9006 has been shown to inhibit tumor growth and improve patient outcomes.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. BAY 43-9006 has also been shown to have anti-inflammatory effects and to modulate the immune response. In clinical studies, BAY 43-9006 has been shown to improve patient outcomes in several cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
实验室实验的优点和局限性
BAY 43-9006 has several advantages for lab experiments. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. BAY 43-9006 is also readily available for purchase from several chemical suppliers. However, BAY 43-9006 has several limitations for lab experiments. It is a potent inhibitor of several signaling pathways, which may lead to off-target effects. BAY 43-9006 is also a relatively large molecule, which may limit its ability to penetrate cell membranes and reach its target.
未来方向
There are several future directions for the study of BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 and other targeted therapies. Another area of interest is the development of biomarkers that can predict patient response to BAY 43-9006. Additionally, there is interest in the development of new multi-kinase inhibitors that are more selective and have fewer off-target effects than BAY 43-9006. Finally, there is interest in the development of new formulations of BAY 43-9006 that may improve its pharmacokinetic properties and increase its efficacy.
合成方法
The synthesis of BAY 43-9006 involves a multistep process that begins with the reaction of 2,6-diisopropylaniline with 1-bromo-3-chloropropane in the presence of a base. The resulting product is then reacted with 1-methyl-1H-indole-3-carboxaldehyde to form the key intermediate. This intermediate is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide to form the final product, BAY 43-9006.
科学研究应用
BAY 43-9006 has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to have potent inhibitory effects on several signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK pathway, the VEGF pathway, and the PDGF pathway. BAY 43-9006 has been tested in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma, and has shown promising results in improving patient outcomes.
属性
CAS 编号 |
145131-39-1 |
|---|---|
产品名称 |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)nonyl)urea |
分子式 |
C31H45N3O |
分子量 |
475.7 g/mol |
IUPAC 名称 |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)nonyl]urea |
InChI |
InChI=1S/C31H45N3O/c1-7-8-9-10-11-15-24(28-21-34(6)29-19-13-12-16-27(28)29)20-32-31(35)33-30-25(22(2)3)17-14-18-26(30)23(4)5/h12-14,16-19,21-24H,7-11,15,20H2,1-6H3,(H2,32,33,35) |
InChI 键 |
RWYJLSJUTLZODA-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
规范 SMILES |
CCCCCCCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
同义词 |
3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)nonyl]urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



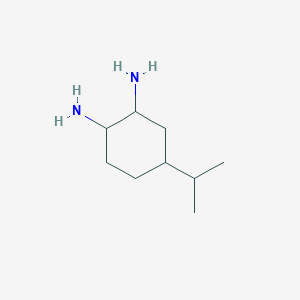
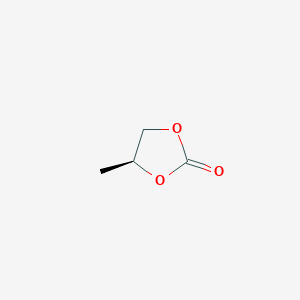
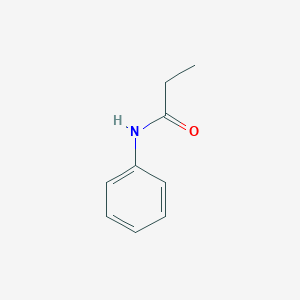
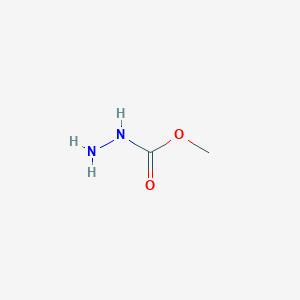
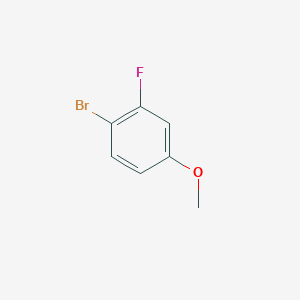

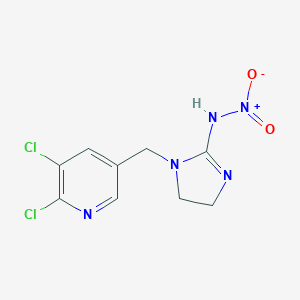
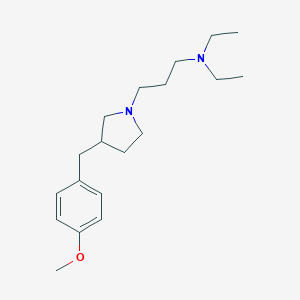
![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
